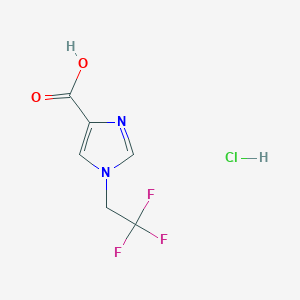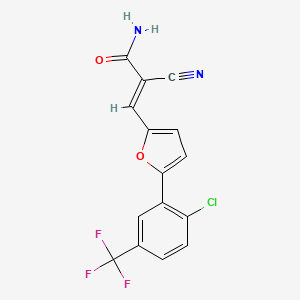
5-(1-(Cyclopropylsulfonyl)azetidin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-(Cyclopropylsulfonyl)azetidin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the oxadiazole family and has been shown to have a range of interesting biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Applications
Compounds featuring oxadiazole and azetidine moieties have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, the study by Prajapati and Thakur (2014) on novel azetidinones demonstrated their potential against various microbial strains, highlighting the significance of such structures in addressing bacterial and fungal infections (Sanjay D. Prajapati & M. Thakur, 2014).
Anticancer and Antioxidant Properties
Another research avenue involves evaluating the anticancer and antioxidant properties of compounds with oxadiazole rings. Verma, Saundane, and Meti (2019) synthesized Schiff base indole derivatives, including oxadiazole, thiazolidinone, and azetidinone moieties, showing remarkable cytotoxic activity against tumor cell lines and potent antioxidant activities (Vaijinath A. Verma, A. R. Saundane, & Rajkumar S. Meti, 2019).
Enhancing Drug Properties
The inclusion of oxadiazole and azetidine structures in drug design can lead to the development of compounds with improved physicochemical and pharmacokinetic properties. These enhancements can translate into better drug efficacy, stability, and bioavailability, thereby broadening the therapeutic potential of new drug candidates.
Targeted Drug Discovery
Research on azetidine and oxadiazole derivatives often focuses on targeted drug discovery, aiming to develop compounds with specific mechanisms of action against disease targets. This approach includes designing molecules that can modulate biological pathways, receptors, or enzymes involved in disease processes, demonstrating the versatility of these moieties in medicinal chemistry.
Future Directions
Ongoing research continues to explore the broad spectrum of biological activities associated with oxadiazole and azetidine-containing compounds. Their potential in drug discovery and development is vast, encompassing antibacterial, antifungal, anticancer, and antioxidant applications. Future studies will likely delve deeper into understanding the molecular mechanisms underlying these activities, paving the way for the development of novel therapeutic agents with enhanced efficacy and safety profiles.
Eigenschaften
IUPAC Name |
5-(1-cyclopropylsulfonylazetidin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-21-13-5-3-2-4-12(13)14-16-15(22-17-14)10-8-18(9-10)23(19,20)11-6-7-11/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXKIJRBUXXKIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3CN(C3)S(=O)(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,5-dimethylisoxazol-4-yl)methyl]-3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B3015998.png)


![N-(Oxan-4-yl)-4-[(4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B3016003.png)

![7-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-1,4-dimethylquinolin-2-one](/img/structure/B3016008.png)
![[3-[3-(Trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]hydrazine](/img/structure/B3016009.png)

![1-(Indolin-1-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B3016012.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B3016013.png)
![2-Benzylsulfanyl-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3016014.png)

![N-(5-chloro-2-methoxyphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3016017.png)
![8-Iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione](/img/structure/B3016018.png)